(R)-4-Chloro-3-(pyrrolidin-2-yl)benzonitrile hydrochloride
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Overview
Description
®-4-Chloro-3-(pyrrolidin-2-yl)benzonitrile hydrochloride is a chemical compound that features a pyrrolidine ring, a benzonitrile group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Chloro-3-(pyrrolidin-2-yl)benzonitrile hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the benzonitrile group and the chlorine atom. One common method involves the reaction of pyrrolidine with a suitable benzonitrile derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency . Additionally, the use of continuous flow reactors may be explored to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-Chloro-3-(pyrrolidin-2-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
®-4-Chloro-3-(pyrrolidin-2-yl)benzonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-Chloro-3-(pyrrolidin-2-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and benzonitrile group may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidin-2-ones and pyrrolidin-2,5-diones.
Benzonitrile derivatives: Compounds featuring the benzonitrile group, which may exhibit similar chemical reactivity.
Uniqueness
®-4-Chloro-3-(pyrrolidin-2-yl)benzonitrile hydrochloride is unique due to the specific combination of the pyrrolidine ring, benzonitrile group, and chlorine atom. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H12Cl2N2 |
---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
4-chloro-3-[(2R)-pyrrolidin-2-yl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H11ClN2.ClH/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11;/h3-4,6,11,14H,1-2,5H2;1H/t11-;/m1./s1 |
InChI Key |
MXBOVGQAEWWBSS-RFVHGSKJSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)C#N)Cl.Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)C#N)Cl.Cl |
Origin of Product |
United States |
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